2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride
Overview
Description
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2 and its molecular weight is 220.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Derivatives and Synthesis
- Derivatives of isoquinoline, such as 1,3-dioxodecahydroisoquinoline-4-carbonitrile, have been explored, including derivatives involving spiro[cyclohexane-1,3′-indole]-2′(3′H)-one and related heterospiro systems (Johnson, Lovett, & Stevens, 1970).
- Synthesis approaches for spiro compounds, such as spiro[cyclopropane-1,3′-indolin]-2′-ones, have been developed using catalyst-free cyclopropanation methods (Maurya et al., 2014).
Antimicrobial and Antifungal Activities
- Hydrochlorides of certain synthesized isoquinoline derivatives, including those with a spiro-cyclopentyl radical, have exhibited weak antimicrobial and antifungal activities, particularly against Staphylococcus aureus, Escherichia coli, and Candida albicans (Сурикова, Михайловский, & Одегова, 2014).
Spiro Compound Synthesis and Biological Activity Testing
- Spiro-[4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline] and related compounds have been synthesized for biological activity testing, providing insights into the development of new medicinal compounds (Yashiro, Yamada, & Shirai, 1975).
Novel Spiro Compounds and Bronchodilator Activity
- Research on the rearrangement reaction of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with dibromoalkanes has led to the synthesis of novel spiro compounds with significant bronchodilator activity (Okuda, Yoshida, Hirota, & Sasaki, 2012).
Chemical Properties and Reactions
- Studies on benzylaminoacetonitriles have revealed insights into the mechanisms of cyclisation leading to 2,3-dihydroisoquinolin-4(1H)-ones and other spiro compounds, contributing to our understanding of chemical reactions and properties (Harcourt, Taylor, & Waigh, 1978).
Innovative Synthesis Approaches
- Novel approaches to synthesize spiro compounds, such as spiro[indene-pyridoisoquinoline] derivatives, have been developed, showcasing the potential for innovative chemical synthesis techniques (Alizadeh, Sadeghi, Bayat, & Zhu, 2014).
Properties
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-8-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-6-9-2-1-3-11-10(9)7-14-8-12(11)4-5-12;/h1-3,14H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRFFVCVGLMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C(C=CC=C23)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744639 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203683-22-0 | |
Record name | 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00744639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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